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molecular formula C9H7NO3 B8631858 4-methyl-N-hydroxyphthalimide CAS No. 173962-59-9

4-methyl-N-hydroxyphthalimide

Cat. No. B8631858
M. Wt: 177.16 g/mol
InChI Key: HFZILYOGBNDBNK-UHFFFAOYSA-N
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Patent
US05891603

Procedure details

Hydroxylamine hydrochloride in an amount of 21.4 g was dissolved in 80 ml of distilled water. To this solution, 12.3 g of NaOH dissolved in 50 ml of distilled water was added over a period of 30 minutes as the solution was cooled in an ice bath. Thereto, 50.0 g of 4-methylphthalic anhydride was further added, and stirred for 1 hour at room temperature, followed by 4-hour reflux. The reaction solution was cooled in an ice bath, and the powdery matter thus precipitated was filtered off and washed with water. The resultant crude crystals were recrystallized from an acetone/water mixture to give 27.0 g of 4-methyl-N-hydroxyphthalimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
12.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH-].[Na+].[CH3:6][C:7]1[CH:8]=[C:9]2[C:14](=O)[O:13][C:11](=[O:12])[C:10]2=[CH:16][CH:17]=1>O>[CH3:6][C:7]1[CH:8]=[C:9]2[C:14](=[O:13])[N:2]([OH:3])[C:11](=[O:12])[C:10]2=[CH:16][CH:17]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=C2C(C(=O)OC2=O)=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 30 minutes as the solution
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
WAIT
Type
WAIT
Details
followed by 4-hour
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the powdery matter thus precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The resultant crude crystals were recrystallized from an acetone/water mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C2C(C(=O)N(C2=O)O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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